1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride
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Overview
Description
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride is a chemical compound with a complex structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization at specific positions. The synthetic route may include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the methyl group and methanamine moiety through various organic reactions such as alkylation and amination.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different
Properties
CAS No. |
2728321-35-3 |
---|---|
Molecular Formula |
C8H16Cl2N4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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